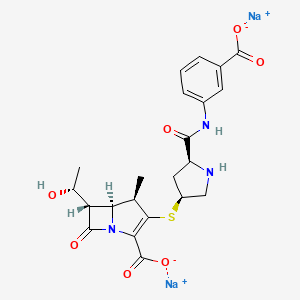

Ertapenem (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ertapenem (disodium) is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem is particularly used for treating infections of the abdomen, lungs, upper part of the female reproductive system, and diabetic foot .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertapenem is synthesized through a series of chemical reactions involving the formation of a 1-β methyl-carbapenem structure. The process typically involves the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium . The synthetic route includes steps such as esterification, deprotection, and purification using column chromatography and lyophilization .

Industrial Production Methods: Industrial production of Ertapenem involves large-scale synthesis using similar chemical processes as in laboratory synthesis. The process includes the use of sodium bicarbonate and sodium hydroxide to stabilize the compound before lyophilization . The final product is obtained as a sterile lyophilized powder for intravenous infusion or intramuscular injection .

Chemical Reactions Analysis

Types of Reactions: Ertapenem undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is known for its instability in both solid and aqueous forms, which necessitates stabilization through the addition of sodium bicarbonate and sodium hydroxide .

Common Reagents and Conditions: Common reagents used in the reactions involving Ertapenem include sodium bicarbonate, sodium hydroxide, and various organic solvents. The reactions are typically carried out under controlled pH conditions to ensure stability and prevent degradation .

Major Products Formed: The major products formed from the reactions involving Ertapenem include its sodium salt and various degradation products. The degradation products are often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the final product .

Scientific Research Applications

Ertapenem has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study bacterial cell wall biosynthesis and mechanisms of antibiotic resistance . In biology and medicine, Ertapenem is used to treat various bacterial infections, including intra-abdominal infections, community-acquired pneumonia, pelvic infections, and complicated urinary tract infections . In industry, Ertapenem is used in the development of new antibiotics and as a reference standard in analytical chemistry .

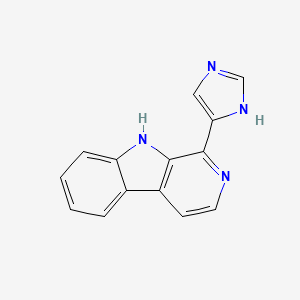

Mechanism of Action

Ertapenem exerts its effects by inhibiting bacterial cell wall synthesis. It binds to and inhibits bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death . Ertapenem has a strong affinity for PBPs 2 and 3 in Escherichia coli, making it highly effective against a wide range of bacteria .

Comparison with Similar Compounds

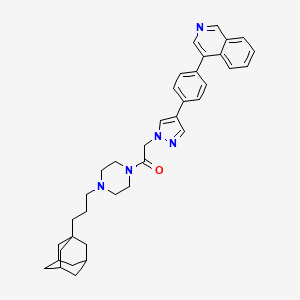

Ertapenem is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem. While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, Ertapenem has limited activity against Pseudomonas species . Other similar compounds include nitrofurantoin and ciprofloxacin, which are used to treat different types of bacterial infections .

List of Similar Compounds:- Imipenem

- Meropenem

- Nitrofurantoin

- Ciprofloxacin

Ertapenem stands out due to its broad spectrum of activity, stability, and convenient dosing regimen, making it a valuable antibiotic in the treatment of various bacterial infections.

Properties

Molecular Formula |

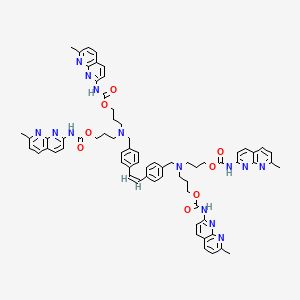

C22H23N3Na2O7S |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 |

InChI Key |

KMVRATCHVMUJHM-SHZCTIMHSA-L |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)